1-(6-Methoxypyridin-3-yl)propan-1-amine dihydrochloride
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Overview
Description
1-(6-Methoxypyridin-3-yl)propan-1-amine dihydrochloride is a chemical compound with the molecular formula C9H16Cl2N2O It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methoxypyridin-3-yl)propan-1-amine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxypyridin-3-amine.
Alkylation: The 6-methoxypyridin-3-amine undergoes alkylation with a suitable alkylating agent, such as 1-bromo-3-chloropropane, under basic conditions to form 1-(6-methoxypyridin-3-yl)propan-1-amine.
Formation of Dihydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing bulk reactors for the alkylation step to ensure high yield and purity.
Purification: Employing crystallization or recrystallization techniques to purify the final product.
Quality Control: Implementing stringent quality control measures to ensure the consistency and quality of the compound.
Chemical Reactions Analysis
1-(6-Methoxypyridin-3-yl)propan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, cyanides, and thiols.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
1-(6-Methoxypyridin-3-yl)propan-1-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(6-Methoxypyridin-3-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially leading to changes in cellular functions and responses.
Comparison with Similar Compounds
1-(6-Methoxypyridin-3-yl)propan-1-amine dihydrochloride can be compared with other similar compounds to highlight its uniqueness:
1-(6-Methoxypyridin-3-yl)ethan-1-amine dihydrochloride: Similar structure but with a shorter carbon chain.
3-(6-Methoxypyridin-3-yl)propan-1-amine: Similar structure but without the dihydrochloride salt form.
1-(6-Methoxypyridin-3-yl)propan-2-amine: Similar structure but with a different position of the amine group.
Properties
Molecular Formula |
C9H16Cl2N2O |
---|---|
Molecular Weight |
239.14 g/mol |
IUPAC Name |
1-(6-methoxypyridin-3-yl)propan-1-amine;dihydrochloride |
InChI |
InChI=1S/C9H14N2O.2ClH/c1-3-8(10)7-4-5-9(12-2)11-6-7;;/h4-6,8H,3,10H2,1-2H3;2*1H |
InChI Key |
VRMZLHQDQPGKQV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CN=C(C=C1)OC)N.Cl.Cl |
Origin of Product |
United States |
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